Exclusive Ortho-Selectivity in Ir-Catalyzed C–H Borylation
In the iridium-catalyzed borylation of aromatic amides, using 5-(trifluoromethyl)-3,4'-bipyridine as a ligand results in a complete change in regioselectivity compared to standard, unsubstituted bipyridine ligands. The introduction of the CF₃ group at the 5-position directs borylation exclusively to the ortho position, whereas the unsubstituted bipyridine ligand (bpy) yields a mixture of meta- and para-borylated products due to steric control [1].
| Evidence Dimension | Regioselectivity in Ir-catalyzed C–H borylation of aromatic amides |
|---|---|
| Target Compound Data | Exclusive ortho-selectivity |
| Comparator Or Baseline | Unsubstituted 2,2'-bipyridine (bpy): Competitive meta/para selectivity |
| Quantified Difference | Complete shift from meta/para mixture to exclusive ortho product |
| Conditions | Ir-catalyzed borylation of benzamide derivatives using [Ir(OMe)(cod)]₂ as catalyst precursor and B₂pin₂ as boron source in THF at 80 °C |
Why This Matters
This selectivity dictates the isomeric purity of the borylated product, which is critical for subsequent cross-coupling reactions in complex molecule synthesis, making 5-(trifluoromethyl)-3,4'-bipyridine essential for accessing ortho-functionalized amides.
- [1] Marcos-Atanes, D., Vidal, C., Navo, C. D., Peccati, F., Jiménez-Osés, G., & Mascareñas, J. L. (2023). Iridium-Catalyzed ortho-Selective Borylation of Aromatic Amides Enabled by 5-Trifluoromethylated Bipyridine Ligands. Angewandte Chemie International Edition, 62(18), e202214510. View Source
